Epi Lovastatin-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

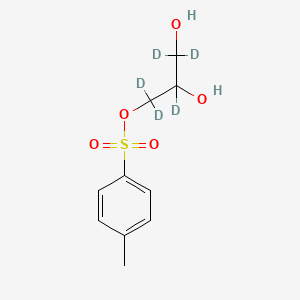

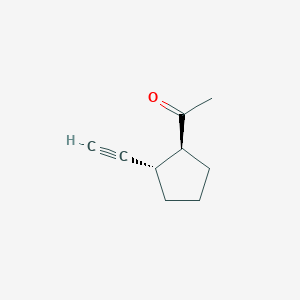

Epi Lovastatin-d3 is a labelled analogue of Epi Lovastatin, which is an impurity of Lovastatin . It is available for purchase from various suppliers .

Synthesis Analysis

Lovastatin, the parent compound of Epi Lovastatin-d3, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Chemical Reactions Analysis

While specific chemical reactions involving Epi Lovastatin-d3 are not mentioned in the search results, a study on Lovastatin showed that it has a melting point at 445 K and thermal stability up to 535 K .Physical And Chemical Properties Analysis

Epi Lovastatin-d3 has a molecular weight of 448.6 g/mol . Further physical and chemical properties specific to Epi Lovastatin-d3 were not found in the search results.科学的研究の応用

Pharmacodynamic Properties and Therapeutic Applications

Lovastatin and its derivatives, including Epi Lovastatin-d3, have been the subject of extensive research due to their potent ability to inhibit HMG-CoA reductase, the enzyme crucial for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol synthesis, an increase in LDL receptor activity, and, consequently, a reduction in plasma cholesterol levels. This mechanism of action is pivotal for understanding the therapeutic applications of statins in managing hyperlipidemia and preventing cardiovascular diseases (Henwood & Heel, 1988; Grundy, 1988).

Biotechnological Production and Genetic Approaches

The biotechnological production of statins like Lovastatin involves various fungal species and has been a key area of research. The optimization of production processes and the use of genetic engineering to enhance statin production are significant for pharmaceutical manufacturing. This research not only enhances our understanding of the biosynthesis of these compounds but also aims to improve the efficiency and yield of statin production, making these drugs more accessible for therapeutic use (Neto et al., 2019).

Statins in Lung Inflammation and Particulate Matter Clearance

Recent studies have explored the role of statins, including Lovastatin, in reducing lung inflammation and aiding in the clearance of particulate matter from lung tissues. This application is particularly relevant in the context of chronic obstructive pulmonary disease (COPD) and other airway diseases, where statins' anti-inflammatory properties could offer new therapeutic strategies (Young & Hopkins, 2013).

将来の方向性

While specific future directions for Epi Lovastatin-d3 were not found, statins in general have been shown to have pleiotropic effects with potential novel applications in the future . The pleiotropic benefits of statins in cardiovascular diseases that are independent of their lipid-lowering effects have been well documented .

特性

CAS番号 |

1330264-51-1 |

|---|---|

製品名 |

Epi Lovastatin-d3 |

分子式 |

C24H36O5 |

分子量 |

407.565 |

IUPAC名 |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |

InChIキー |

PCZOHLXUXFIOCF-VWOIVJJTSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

同義語 |

(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; Epilovastatin-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)